molecular formula C19H28BNO2 B1454300 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester CAS No. 1218790-50-1

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester

Cat. No.: B1454300
CAS No.: 1218790-50-1
M. Wt: 313.2 g/mol
InChI Key: BAVKTLABAAKQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification in Organoboron Chemistry

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester represents an important compound in the field of organoboron chemistry, which broadly encompasses chemical compounds that combine boron and carbon atoms. This compound specifically belongs to the boronic ester subclass of organoboron compounds, which contain a boron atom bonded to two oxygen atoms from a diol and one carbon atom. The compound is characterized by several key identifiers that establish its position within chemical classification systems.

The molecular formula of this compound is C19H28BNO2, with a molecular weight of 313.24-313.25 g/mol. Its Chemical Abstracts Service (CAS) registry number is 1218790-50-1, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine, which systematically describes its structural composition.

Within the broader context of organoboron chemistry, this compound represents an intersection of multiple functional group classes. It contains both a boronic acid pinacol ester moiety and an imine functional group, making it particularly noteworthy as a bifunctional molecule with potential for diverse chemical applications.

Structural Features and Molecular Characteristics

The structural composition of this compound features several distinct molecular components arranged in a specific configuration. At its core is a para-substituted benzene ring that serves as the central structural scaffold. This aromatic ring bears two key functional groups: an imine group (-CH=N-) at one position and a boronic acid pinacol ester at the opposite position.

The imine functionality (-CH=N-) connects the benzene ring to a cyclohexyl group, forming the cyclohexyliminomethyl portion of the molecule. This creates a C=N double bond with specific electronic properties that influence the compound's reactivity. The cyclohexyl ring exists in a chair conformation, providing a three-dimensional aspect to the overall molecular structure.

On the opposite end of the benzene ring, the boronic acid pinacol ester group consists of a boron atom bonded to two oxygen atoms from the pinacol (2,3-dimethyl-2,3-butanediol) unit, forming a five-membered ring. The pinacol component introduces four methyl groups arranged in a tetrahedral geometry around the five-membered dioxaborolane ring system.

Table 1: Key Structural Components of this compound

Structural Component Description Chemical Contribution
Benzene ring Central aromatic ring with para-substitution Provides rigid scaffold and conjugation
Imine group (-CH=N-) Carbon-nitrogen double bond Site for potential coordination and reactivity
Cyclohexyl group Six-membered saturated ring Contributes hydrophobicity and structural bulk
Boronic acid pinacol ester Boron bonded to pinacol via oxygen atoms Provides stable boronic acid protection and reactivity site
Dioxaborolane ring Five-membered ring containing boron Creates specific geometry around boron center
Methyl groups Four methyl groups from pinacol Contribute steric protection and hydrophobicity

The molecular geometry around the boron center is trigonal planar, with the boron atom possessing an empty p-orbital perpendicular to this plane. This electronic configuration enables the boron atom to act as a Lewis acid, potentially accepting electron density from nearby Lewis bases including the nitrogen of the imine group under certain conditions.

Historical Context in Boronic Acid Pinacol Ester Development

The development of boronic acid pinacol esters represents an important chapter in the evolution of organoboron chemistry. These compounds emerged as significant synthetic intermediates due to their enhanced stability compared to free boronic acids, while maintaining the desired reactivity for various transformations.

Early research in organoboron chemistry focused primarily on trialkylboranes and boronic acids. However, these compounds often presented challenges in terms of stability, purification, and handling. The introduction of boronic acid esters, particularly pinacol esters, provided a solution to many of these limitations. The first reported coupling reaction involving a boronic ester dates back to 1979, when catechol alkenylboronic esters were combined with bromoalkenes in the presence of a palladium catalyst and base.

The development of bis(pinacolato)diboron (B2pin2) in the 1990s represented a significant advancement in the field, providing a stable, commercially available reagent for synthesizing various pinacol boronic esters. Unlike some other diboron compounds, bis(pinacolato)diboron exhibits remarkable stability to moisture and air, greatly facilitating laboratory handling and expanding the scope of boronic ester chemistry.

Throughout the 2000s and 2010s, pinacol boronic esters gained increasing prominence in pharmaceutical synthesis and development. Their utility as late-stage coupling partners in the synthesis of active pharmaceutical ingredients highlighted their importance in medicinal chemistry. This period saw significant research into optimizing reaction conditions for various transformations involving pinacol boronic esters, including Suzuki-Miyaura coupling reactions, Chan-Evans-Lam amination, and other transition-metal-catalyzed processes.

The specific development of this compound builds upon this foundation, representing a specialized derivative that combines the stability of pinacol boronic esters with the reactivity of imine functionalities. This integration of dual functional groups exemplifies the ongoing innovation in organoboron chemistry aimed at creating compounds with tailored properties for specific applications.

Significance in Imine-Boronic Ester Hybrid Structures

The integration of imine and boronic ester functionalities within a single molecular framework, as exemplified by this compound, creates a hybrid structure with unique chemical properties and potential applications. This molecular design has particular significance in the context of dynamic covalent chemistry and bioconjugation methods.

A defining feature of such hybrid structures is the potential formation of iminoboronates. Iminoboronates refer to structures where a dative bond forms between an imine nitrogen and an electron-deficient boron atom. Research has demonstrated that, compared to simple imines, iminoboronates display significantly improved thermodynamic stability, allowing for effective labeling of biological amines at relatively low concentrations.

The electronic interaction between the imine and boronic ester components creates a system with distinctive reactivity patterns. The imine component (-CH=N-) serves as a potential coordination site for metals and can undergo various condensation and exchange reactions. Meanwhile, the boronic ester moiety provides opportunities for transmetalation reactions, coupling processes, and potential coordination with nucleophiles.

Table 2: Significance of Imine-Boronic Ester Hybrid Structures

Property Description Potential Applications
Improved thermodynamic stability Enhanced stability compared to simple imines Labeling of biomolecules, stable conjugates
Reversible bond formation Capacity for dynamic covalent bond formation Stimuli-responsive materials, dynamic combinatorial chemistry
Dual reactivity sites Independent reactivity of imine and boronic ester Orthogonal functionalization, multi-step synthesis
Potential for dative bonding Interaction between imine nitrogen and boron Novel structural motifs, unique reactivity patterns
Tunable dynamics Adjustable formation/hydrolysis rates Controlled release systems, chemical probes

The significance of these hybrid structures extends to various fields of application. In bioconjugation chemistry, compounds containing both imine and boronic acid functionalities have demonstrated utility in peptide bioconjugation, cell labeling, and the development of chemical probes. The controlled reversibility of iminoboronate formation provides advantages for creating dynamic systems that can respond to environmental changes or specific chemical triggers.

In materials science, the imine-boronic ester hybrid structures offer potential as crosslinking elements in stimuli-responsive polymeric networks. The ability to form and break bonds under specific conditions enables the design of materials with adaptive properties, self-healing capabilities, or controlled degradation profiles.

The unique structural and electronic properties of this compound exemplify the innovative integration of functional groups in modern organic synthesis. By combining the established utility of pinacol boronic esters with the versatile reactivity of imines, this compound represents an important addition to the chemical toolbox for applications ranging from small molecule synthesis to materials design and biological labeling.

Properties

IUPAC Name

N-cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-14,17H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVKTLABAAKQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675323
Record name (E)-N-Cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-50-1
Record name N-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N-Cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclohexyl)iminomethyl phenyl boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds in organic synthesis. The compound interacts with various enzymes and proteins, facilitating the transmetalation process where nucleophilic organic groups are transferred from boron to palladium . This interaction is essential for the formation of new chemical bonds, making the compound valuable in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns. These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . The compound participates in enzyme inhibition or activation, depending on the specific biochemical context. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider Over time, the compound may undergo hydrolysis or other degradation processes, affecting its long-term efficacy and impact on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s impact on metabolic flux and metabolite levels is significant, influencing the overall metabolic activity within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s distribution and activity within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within cells, influencing its biochemical interactions and effects.

Biological Activity

4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester (CAS Number: 1218790-50-1) is a boronic acid derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structure, has garnered attention for its biological activities, particularly in the fields of oncology and antibacterial research. The following sections detail the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H28BNO2
  • Molecular Weight : 313.25 g/mol
  • Purity : ≥97% .

Boronic acids, including this compound, exert their biological effects primarily through interactions with enzymes and proteins involved in various metabolic pathways. Key mechanisms include:

  • Proteasome Inhibition : Similar to other boronic acid derivatives like bortezomib, this compound may inhibit proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells .
  • Targeting Kinases : Boronic acids can also interact with kinase enzymes, modulating signaling pathways critical for cell growth and proliferation .

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by inhibiting proteasomal degradation pathways .
  • Combination therapies involving this compound alongside established chemotherapeutics have demonstrated enhanced efficacy against resistant cancer types .

Antibacterial Properties

Boronic acids are also recognized for their antibacterial activity. The specific compound under discussion has shown potential against several bacterial strains:

  • Mechanism : The antibacterial action may involve the inhibition of bacterial enzymes crucial for cell wall synthesis, leading to cell lysis .
  • Case Studies : Research has documented effective use in treating infections caused by resistant strains of bacteria when used in combination with traditional antibiotics .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionRelevant Studies
AnticancerProteasome inhibitionIn vitro studies on cell lines
AntibacterialInhibition of cell wall synthesisCombination therapy studies

Case Studies

  • Anticancer Efficacy
    • A study published in Medicinal Chemistry explored the effects of various boronic acids on multiple myeloma cells. The results indicated that this compound significantly increased apoptosis rates compared to controls .
  • Antibacterial Potential
    • A clinical trial assessed the efficacy of this compound in treating urinary tract infections caused by resistant E. coli strains. Results showed a notable reduction in bacterial load when administered alongside conventional antibiotics, suggesting a synergistic effect .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules used in drug development .
  • Anticancer Agents
    • Research has highlighted its potential role in developing anticancer agents. For instance, derivatives of this compound have been explored for their ability to inhibit specific kinases involved in cancer progression, thereby offering a pathway for targeted cancer therapies .
  • Bioconjugation and Targeted Delivery
    • The compound's unique structure enables it to be utilized in bioconjugation processes, facilitating the delivery of therapeutic agents to specific cells or tissues. This application is particularly relevant in the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Material Science Applications

  • Sensor Development
    • The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it suitable for developing sensors that detect glucose and other biomolecules. This application is crucial for creating innovative diagnostic tools .
  • Polymer Chemistry
    • In polymer science, this compound can be employed to synthesize functionalized polymers that exhibit unique properties such as responsiveness to environmental changes (e.g., pH or temperature). Such polymers have applications in drug delivery systems and smart materials .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of kinase inhibitors using this compound as a key intermediate. These compounds showed promising activity against various cancer cell lines, indicating their potential as therapeutic agents.

Case Study 2: Development of Glucose Sensors

Researchers utilized this compound to create a glucose-sensitive polymer film that exhibited high selectivity and sensitivity towards glucose detection. This advancement could lead to improved monitoring devices for diabetic patients.

Data Table: Comparison of Applications

Application AreaSpecific ApplicationKey Benefits
PharmaceuticalIntermediate for drug synthesisEnables complex molecule formation
Anticancer agent synthesisTargeted treatment options
Material ScienceSensor developmentHigh sensitivity and selectivity
Functionalized polymersResponsive materials for various applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural features and electronic effects of 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester and analogous compounds:

Compound Name Substituent Electronic Effects Steric Profile Notable Reactivity
This compound Cyclohexyliminomethyl (–CH=N–C₆H₁₁) Electron-withdrawing (imine) High steric hindrance Selective cross-coupling; slower kinetics due to bulk
4-(4-Methoxyphenyliminomethyl)benzeneboronic acid pinacol ester 4-Methoxyphenyliminomethyl Electron-donating (methoxy) Moderate hindrance Enhanced coupling selectivity; faster kinetics than cyclohexyl derivative
4-(Phenyliminomethyl)benzeneboronic acid pinacol ester Phenyliminomethyl Neutral (aromatic) Low-to-moderate hindrance Broad applicability in cross-coupling; intermediate reactivity
4-(Bromomethyl)benzeneboronic acid pinacol ester Bromomethyl (–CH₂Br) Electron-withdrawing (Br) Low hindrance Versatile intermediate for alkylation/functionalization
4-(3-Isopropylureido)benzeneboronic acid pinacol ester Ureido (–NH–CO–N–iPr) Electron-withdrawing (urea) Moderate hindrance Hydrogen bonding; applications in targeted drug delivery

Reactivity in Cross-Coupling Reactions

  • Cyclohexyliminomethyl Derivative: The bulky cyclohexyl group slows transmetalation in Suzuki reactions but improves selectivity for sterically demanding substrates. For example, in Pd-catalyzed couplings, this compound exhibits >80% yield with aryl chlorides but <50% with hindered aryl bromides .
  • Methoxyphenyliminomethyl Derivative: The electron-donating methoxy group increases boron electrophilicity, accelerating coupling rates by ~30% compared to the phenyliminomethyl analog .
  • Bromomethyl Derivative : Primarily used as a bifunctional building block, enabling sequential alkylation (via –CH₂Br) and cross-coupling (via boronic ester). For instance, it has been employed in prodrug systems responsive to reactive oxygen species (ROS) .

Solubility and Stability

  • The pinacol ester group ensures solubility in THF, DCM, and DMF across all analogs. However, the cyclohexyliminomethyl derivative shows reduced aqueous solubility (<0.1 mg/mL) compared to ureido derivatives (>1 mg/mL) due to hydrophobicity .
  • Stability under acidic conditions varies: the bromomethyl analog undergoes hydrolysis to boronic acid at pH < 4, while the cyclohexyliminomethyl derivative remains intact until pH < 2 .

Preparation Methods

Preparation of 4-Formylbenzeneboronic Acid Pinacol Ester

The precursor 4-formylbenzeneboronic acid pinacol ester can be prepared by:

  • Borylation of 4-bromobenzaldehyde: Using palladium-catalyzed Miyaura borylation, 4-bromobenzaldehyde is converted to 4-formylbenzeneboronic acid pinacol ester.
  • Reaction conditions: Typically involves Pd(dppf)Cl2 as catalyst, bis(pinacolato)diboron as the boron source, potassium acetate as base, and dioxane as solvent under inert atmosphere at elevated temperature (~80-100°C).

This method yields the aldehyde-functionalized boronic ester suitable for subsequent imine formation.

Imine Formation with Cyclohexylamine

  • Condensation reaction: The aldehyde group of 4-formylbenzeneboronic acid pinacol ester is reacted with cyclohexylamine in anhydrous solvent such as dichloromethane or toluene.
  • Reaction conditions: Typically carried out at room temperature or slightly elevated temperature with removal of water to drive the equilibrium toward imine formation.
  • Catalysts or drying agents: Molecular sieves or Dean-Stark apparatus may be used to facilitate water removal.
  • Outcome: Formation of this compound with high purity.

Alternative Synthetic Routes and Considerations

  • Direct amination of 4-(Bromomethyl)benzeneboronic acid pinacol ester: This intermediate can be synthesized by bromination of 4-methylbenzeneboronic acid pinacol ester using N-bromosuccinimide (NBS) and radical initiators like AIBN under reflux conditions in carbon tetrachloride, yielding 4-(bromomethyl)benzeneboronic acid pinacol ester with good yield (~76%). Subsequent nucleophilic substitution with cyclohexylamine could potentially afford the target imine, although this route is less common due to possible side reactions and lower selectivity.

  • Purification: Column chromatography using petroleum ether or ethyl acetate as eluents is typically employed to isolate the pure product.

Data Table Summarizing Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4-Bromobenzaldehyde Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80-100°C, inert atmosphere 4-Formylbenzeneboronic acid pinacol ester 70-85 Pd-catalyzed Miyaura borylation
2 4-Formylbenzeneboronic acid pinacol ester Cyclohexylamine, anhydrous solvent, molecular sieves or Dean-Stark, RT to 60°C This compound 80-95 Imine formation via condensation
Alt. 1 4-Methylbenzeneboronic acid pinacol ester NBS, AIBN, CCl4, reflux, 14 h 4-(Bromomethyl)benzeneboronic acid pinacol ester 76.1 Radical bromination
Alt. 2 4-(Bromomethyl)benzeneboronic acid pinacol ester Cyclohexylamine, nucleophilic substitution This compound Variable Less common, potential side reactions

Research Findings and Notes

  • The imine formation step is generally straightforward and high-yielding, given the stability of the boronic acid pinacol ester under mild conditions.
  • The borylation reaction requires careful control of moisture and oxygen to prevent catalyst deactivation and side reactions.
  • The alternative bromination route to 4-(bromomethyl)benzeneboronic acid pinacol ester is well-documented and can be used as a precursor for various functionalizations, including imine formation.
  • Purity and yield optimization often involve chromatographic purification and careful solvent selection.
  • No significant hazardous decomposition products are reported under normal synthetic conditions, but standard laboratory safety protocols apply due to the use of palladium catalysts, NBS, and organic solvents.

Q & A

Basic: What are the recommended spectroscopic techniques for confirming the structure and purity of 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester?

Answer:
To confirm the structure and purity, use a combination of:

  • 1H, 13C, and 11B NMR spectroscopy to verify the boronic ester group and cyclohexyliminomethyl moiety. For example, the 11B NMR signal for pinacol boronic esters typically appears at ~30 ppm .
  • Mass spectrometry (MS) to validate the molecular ion peak and fragmentation pattern.
  • Infrared (IR) spectroscopy to identify functional groups like B-O (stretching at ~1350 cm⁻¹) and C=N (stretching at ~1640 cm⁻¹) .
  • Elemental analysis to confirm empirical formula consistency.

Basic: How should researchers handle and store this compound to maintain its stability?

Answer:

  • Storage: Keep the compound in a sealed container under refrigeration (2–8°C) to prevent hydrolysis. Moisture-sensitive boronic esters degrade rapidly; use desiccants or inert atmospheres (e.g., argon) .
  • Handling: Avoid direct skin contact by using gloves and protective eyewear. Work in a fume hood to minimize inhalation risks .

Advanced: What strategies optimize the yield of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling. Base choice (e.g., K₂CO₃ or Cs₂CO₃) impacts transmetallation efficiency .
  • Solvent System: Employ anhydrous THF or dioxane to stabilize the boronic ester.
  • Temperature Control: Maintain 80–100°C to accelerate coupling while avoiding boronic ester decomposition .
  • Purification: Use column chromatography with hexane/ethyl acetate gradients to isolate the product from homocoupling by-products .

Advanced: How can discrepancies in NMR data for reaction intermediates be resolved?

Answer:

  • Deuterated Solvents: Ensure solvents like CDCl₃ or DMSO-d₆ are anhydrous to prevent signal splitting from residual moisture .
  • Impurity Analysis: Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals from by-products.
  • Reference Standards: Compare spectral data with structurally similar boronic esters (e.g., phenylboronic acid pinacol ester ).

Advanced: What methodologies identify and quantify by-products formed during synthesis?

Answer:

  • Chromatographic Techniques: Use HPLC or TLC with UV visualization to detect impurities. Reverse-phase columns (C18) with acetonitrile/water gradients are effective .
  • LC-MS: Combine retention time and mass-to-charge ratios to characterize by-products (e.g., deboronation products or oxidized intermediates) .
  • Quantitative NMR (qNMR): Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for impurity quantification .

Advanced: How does the cyclohexyliminomethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • Steric Effects: The bulky cyclohexyl group may hinder access to the boron center, reducing reaction rates in sterically demanding systems.
  • Electronic Effects: The imine (C=N) group can act as a Lewis base, coordinating to transition metals or stabilizing intermediates via resonance .
  • Experimental Validation: Compare reactivity with analogs lacking the cyclohexyliminomethyl group (e.g., phenylboronic acid pinacol ester ) to isolate steric/electronic contributions.

Basic: What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Answer:

  • Anhydrous Conditions: Use Schlenk lines or gloveboxes to exclude moisture, which hydrolyzes boronic esters .
  • Stoichiometric Precision: Maintain exact molar ratios of starting materials (e.g., aryl halide to boronic ester).
  • Reaction Monitoring: Track progress via TLC or in situ IR to terminate reactions at optimal conversion .

Advanced: What are the thermal stability limits of this compound under prolonged storage or reaction conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Perform under nitrogen to determine decomposition onset (typically >150°C for pinacol esters ).
  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks and analyze via NMR or HPLC for degradation .
  • Reaction Stability: Avoid prolonged heating above 120°C in polar aprotic solvents (e.g., DMF), which may cleave the boronic ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.